molecular formula C14H24N4O6 B12894296 L-Prolyl-L-alanyl-L-seryl-L-alanine CAS No. 918661-84-4

L-Prolyl-L-alanyl-L-seryl-L-alanine

Cat. No.: B12894296
CAS No.: 918661-84-4
M. Wt: 344.36 g/mol
InChI Key: JDZDMCVZNSHHNJ-XKNYDFJKSA-N
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Description

(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles followed by hydrolysis to yield the corresponding amino acids . This method is promoted by acid and requires the generation of hydrogen cyanide in situ from cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, metal-free catalytic systems using sodium iodide have been reported to achieve high yields in the selective transformation of bio-based lactic acid to propionic acid . Such methods can be adapted for the synthesis of more complex compounds like (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The carboxyl group can participate in esterification reactions with alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide groups can produce primary amines.

Scientific Research Applications

(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is unique due to its multiple chiral centers and functional groups, which confer specific stereochemical properties and reactivity. This makes it a valuable compound for studying complex biochemical interactions and developing specialized pharmaceuticals.

Properties

CAS No.

918661-84-4

Molecular Formula

C14H24N4O6

Molecular Weight

344.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H24N4O6/c1-7(16-12(21)9-4-3-5-15-9)11(20)18-10(6-19)13(22)17-8(2)14(23)24/h7-10,15,19H,3-6H2,1-2H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1

InChI Key

JDZDMCVZNSHHNJ-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

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